N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide, also known as BTZ043, is a novel compound that has shown promising results in the treatment of tuberculosis. This compound belongs to the class of benzothiazinones, which are known for their potent antimycobacterial activity.
Wirkmechanismus
N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide works by inhibiting the enzyme DprE1, which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of the cell wall, which ultimately results in the death of the bacteria. The specificity of N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide for DprE1 makes it a promising target for the development of new anti-tuberculosis drugs.
Biochemical and Physiological Effects:
N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide has been shown to have a low toxicity profile in vitro and in vivo. It has been found to have minimal effects on human liver cells and has not shown any significant adverse effects in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide in lab experiments is its potent antimycobacterial activity. This compound has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new anti-tuberculosis drugs. However, one of the limitations of using N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide. One potential direction is the development of new anti-tuberculosis drugs based on the structure of this compound. Another direction is the investigation of the use of N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide in the treatment of other bacterial infections. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its synthesis method for research purposes.
Synthesemethoden
The synthesis of N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-mercaptobenzothiazole, which is reacted with chloroacetyl chloride to form 2-chloroacetylbenzothiazole. This intermediate is then reacted with sodium azide to form 2-(azidomethyl)benzothiazole. The final step involves the reaction of 2-(azidomethyl)benzothiazole with benzyl isocyanate to form N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide has been extensively studied for its antimycobacterial activity. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, N-benzyl-N-(1,3-thiazol-2-ylmethyl)-1H-1,2,3-triazole-5-carboxamide has been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs. This compound has also been studied for its potential use in the treatment of other bacterial infections.
Eigenschaften
IUPAC Name |
N-benzyl-N-(1,3-thiazol-2-ylmethyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(12-8-16-18-17-12)19(10-13-15-6-7-21-13)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLGATSLLPPODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=NC=CS2)C(=O)C3=NNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.